REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Br.[C-:10]#[N:11].[Na+]>CS(C)=O.O.C(OCC)(=O)C>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][C:10]#[N:11] |f:1.2|
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Name
|
|
Quantity
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10.45 g
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Type
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reactant
|
Smiles
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BrC1=C(CBr)C=CC=C1
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Name
|
|
Quantity
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2.55 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After being cooled
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqeous layer was extracted with any additional 100 ml of ethyl acetate
|
Type
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CUSTOM
|
Details
|
The combined organic layers were dried
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
the residue was purified on a flash column
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Type
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WASH
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Details
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eluting with 10% ether/hexane
|
Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(CC#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.63 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |